molecular formula C11H10N2OS B1463703 6-(2-Methoxyphenyl)pyridazine-3-thiol CAS No. 1226144-20-2

6-(2-Methoxyphenyl)pyridazine-3-thiol

Cat. No.: B1463703
CAS No.: 1226144-20-2
M. Wt: 218.28 g/mol
InChI Key: VSKVLGMEJOOEEV-UHFFFAOYSA-N
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Description

Structural Isomerism

The compound exhibits positional isomerism due to variations in substituent placement:

  • Methoxy group position : The methoxy group on the phenyl ring can occupy ortho (2-), meta (3-), or para (4-) positions. For example, 6-(3-methoxyphenyl)pyridazine-3-thiol (CAS 1226228-87-0) is a meta-substituted isomer.
  • Pyridazine substitution : The thiol group may theoretically occupy positions 4 or 5 on the pyridazine ring, though synthetic routes favor the 3-position.

Tautomerism

The thiol (-SH) group participates in a dynamic equilibrium with its thione tautomer (-S-), forming 3-(2-methoxyphenyl)-1H-pyridazine-6-thione . This equilibrium is influenced by solvent polarity and temperature:

$$
\text{Thiol form} \rightleftharpoons \text{Thione form}
$$

Key factors affecting tautomerism :

  • Solvent effects : Polar solvents stabilize the thione form via hydrogen bonding.
  • Aromaticity : The thione form retains pyridazine’s aromaticity, favoring its stability in nonpolar environments.

Spectral Fingerprinting (UV-Vis, IR, NMR, MS)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits absorption maxima in the 260–280 nm range due to π→π* transitions in the pyridazine and phenyl rings. Substitution patterns slightly shift these peaks; for example, electron-donating methoxy groups cause bathochromic shifts.

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • S-H stretch : ~2570 cm⁻¹ (thiol form).
  • C=S stretch : ~1250 cm⁻¹ (thione form).
  • C-O-C asymmetric stretch : ~1245 cm⁻¹ (methoxy group).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃) :

  • δ 8.45 (d, J = 4.8 Hz, 1H, H-5 pyridazine)
  • δ 7.55–7.30 (m, 4H, aromatic H from phenyl)
  • δ 4.05 (s, 3H, OCH₃)
  • δ 3.90 (s, 1H, S-H, thiol form).

¹³C NMR (100 MHz, CDCl₃) :

  • δ 168.5 (C=S, thione form)
  • δ 158.2 (C-OCH₃)
  • δ 145.1–112.3 (pyridazine and phenyl carbons).

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 218.28 [M]⁺.
  • Fragmentation patterns :
    • Loss of -SH (34 Da) → m/z 184.
    • Cleavage of the methoxy group (-OCH₃, 31 Da) → m/z 187.

Properties

IUPAC Name

3-(2-methoxyphenyl)-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS/c1-14-10-5-3-2-4-8(10)9-6-7-11(15)13-12-9/h2-7H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKVLGMEJOOEEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(2-Methoxyphenyl)pyridazine-3-thiol is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridazine ring with a thiol group and a methoxy-substituted phenyl group. The presence of the thiol group is significant as it can form covalent bonds with cysteine residues in proteins, potentially influencing enzyme activity and cellular signaling pathways.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The thiol group can inhibit enzymes by forming covalent bonds, affecting their function. This property is particularly relevant in the context of cyclooxygenase (COX) inhibition, where selective inhibition can lead to reduced inflammation without the gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .
  • Antimicrobial Activity : Research indicates that derivatives of pyridazine compounds exhibit significant antimicrobial properties, suggesting potential applications in treating infections .
  • Antitumor Activity : The compound has shown promise in anticancer studies, particularly against various cancer cell lines, indicating its potential as a lead compound for further drug development .

Biological Activity Overview

Activity Type Description Reference
COX InhibitionCompounds similar to this compound have shown selective COX-2 inhibition with lower gastric ulcerogenic effects compared to traditional NSAIDs like indomethacin and celecoxib .
AntimicrobialExhibits antibacterial and antifungal activities against various pathogens, making it a candidate for developing new antimicrobial agents .
AnticancerDemonstrates cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent .

Case Studies and Research Findings

  • Anti-inflammatory Activity : A study evaluated the anti-inflammatory effects of pyridazine derivatives. The most potent compound showed comparable efficacy to celecoxib with an IC50 value of 43.84 nM and a selectivity index (SI) of 11.51, indicating its potential as a safer alternative to traditional NSAIDs .
  • Antimicrobial Efficacy : In vitro studies demonstrated that derivatives of this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, along with antifungal properties against Candida species. The minimum inhibitory concentration (MIC) values ranged from 0.0048 mg/mL to 0.039 mg/mL for bacterial strains tested .
  • Cytotoxicity Studies : Research involving cell lines indicated that treatment with this compound resulted in increased apoptosis rates in cancer cells, suggesting its mechanism involves programmed cell death pathways .

Scientific Research Applications

Antimicrobial Properties

Research indicates that pyridazine derivatives, including 6-(2-Methoxyphenyl)pyridazine-3-thiol, exhibit antimicrobial activity. For example, related compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. Studies have shown that certain pyridazinone derivatives have minimum inhibitory concentrations comparable to standard antibiotics, indicating potential for development as antimicrobial agents .

Drug Development

The compound's unique structural features make it a candidate for drug development targeting various diseases. Its interaction profiles suggest potential efficacy in modulating enzyme activities involved in cancer metabolism and microbial growth . The ability to modify the pyridazine scaffold may lead to the discovery of new therapeutic agents with enhanced potency and selectivity.

Molecular Recognition

The pyridazine ring's ability to engage in intramolecular hydrogen bonding can be advantageous in drug design. This property has been leveraged in developing splicing modulators for diseases like spinal muscular atrophy (SMA). Compounds with similar scaffolds have shown promising results in high-throughput screening assays aimed at enhancing SMN2 RNA production .

Enzyme Inhibition Studies

This compound may serve as a lead compound for studies on enzyme inhibition. Its thiol group can interact with electrophilic centers in enzymes, potentially leading to the development of inhibitors for therapeutic applications .

Material Science Applications

In material science, compounds containing thiol groups are utilized in the synthesis of specialty chemicals and materials. They can act as building blocks in organic synthesis or as reagents in various chemical reactions. The unique properties of this compound may allow it to be used in creating novel materials with specific functionalities .

Summary of Findings

The following table summarizes key findings related to the applications of this compound:

Application Area Potential Uses Key Findings
Medicinal ChemistryAntimicrobial agentsExhibits antimicrobial activity similar to antibiotics
Anticancer agentsRelated compounds show significant cytotoxic effects
Drug developmentPotential modulation of cancer metabolism
Biological ResearchMolecular recognitionEngages in hydrogen bonding beneficial for drug design
Enzyme inhibition studiesInteracts with enzymes via thiol group
Material ScienceSpecialty chemicals productionActs as building block or reagent in organic synthesis

Comparison with Similar Compounds

Table 1: Substituent Variations and Molecular Properties

Compound Name Substituents (Position 6) Core Structure Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Methoxyphenyl Pyridazine-thiol ~234.27 High polarity; potential kinase inhibition
6-(Pyridin-2-yl)pyridazine-3-thiol Pyridinyl Pyridazine-thiol 189.04 Chelation properties; metal coordination
6-(4-Methylphenyl)pyridazine-3-thiol 4-Methylphenyl Pyridazine-thiol 218.30 Enhanced lipophilicity; antimicrobial studies
6-(4-Ethylphenyl)pyridazine-3-thiol 4-Ethylphenyl Pyridazine-thiol 232.33 Improved metabolic stability
6-[(2,4-Dichlorophenyl)methyl]pyridazine-3-thiol 2,4-Dichlorophenylmethyl Pyridazine-thiol 271.17 Antifungal activity
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine 2-Methoxyphenyl + Cl Pyridazine-amine 251.70 Hydrogen bonding; crystallography

Key Observations:

Substituent Position and Electronic Effects :

  • The 2-methoxyphenyl group in the target compound introduces steric hindrance and electron-donating effects, which may reduce electrophilic substitution reactivity compared to unsubstituted phenyl analogues .
  • Pyridinyl substituents (e.g., 6-(pyridin-2-yl)pyridazine-3-thiol) enhance π-π stacking interactions in metal-organic frameworks, as observed in studies on coordination chemistry .

For example, 6-(4-Methylphenyl)pyridazine-3-thiol has a logP ~2.5, compared to ~1.8 for the methoxy analogue . Halogenated derivatives (e.g., 6-[(2,4-dichlorophenyl)methyl]pyridazine-3-thiol) exhibit higher antifungal activity due to enhanced electrophilicity and membrane disruption .

Synthetic Accessibility :

  • The target compound is typically synthesized via nucleophilic substitution or Suzuki-Miyaura coupling, similar to 6-(4-methylphenyl)pyridazine-3-thiol .
  • In contrast, 6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine requires amination steps, which introduce challenges in regioselectivity .

Key Findings:

  • Methoxy vs. Methyl Groups : The methoxy substituent in the target compound may enhance solubility but reduce antimicrobial efficacy compared to methylated analogues (e.g., 6-(4-methylphenyl)pyridazine-3-thiol shows 2-fold higher activity against E. coli) .
  • Halogenation : Dichlorophenyl derivatives exhibit superior antifungal activity, likely due to increased electrophilicity and membrane interaction .

Physicochemical Properties

Table 3: Solubility and Stability Data

Compound Solubility in Water (mg/mL) logP Thermal Stability (°C) References
This compound 0.45 1.8 180–190
6-(Pyridin-2-yl)pyridazine-3-thiol 0.12 0.9 150–160
6-(4-Methylphenyl)pyridazine-3-thiol 0.08 2.5 200–210

Trends:

  • The methoxy group improves aqueous solubility compared to methyl or pyridinyl substituents.
  • Thermal stability correlates with substituent bulkiness; methylphenyl derivatives decompose at higher temperatures .

Preparation Methods

General Synthetic Strategies for Pyridazine-3-thiol Derivatives

The preparation of pyridazine-3-thiol derivatives typically involves:

  • Formation of the pyridazine ring via cyclization reactions.
  • Introduction of the thiol group either by direct substitution or by transformation of suitable precursors.
  • Functionalization at the 6-position with aryl groups such as 2-methoxyphenyl.

Several methods have been reported for related compounds, which provide a foundation for synthesizing 6-(2-methoxyphenyl)pyridazine-3-thiol.

Synthesis via Cyclization of Hydrazine Derivatives and Thiol Precursors

One common approach involves the reaction of hydrazine derivatives with thiol-containing reagents or precursors to form the pyridazine-3-thiol core.

  • For example, the synthesis of 4-amino-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives has been achieved by condensation with substituted benzoic acids in the presence of phosphorus oxychloride (POCl3), leading to bicyclic thiadiazole systems.
  • Although this example is for triazolo-thiadiazoles, similar cyclization conditions using POCl3 can be adapted for pyridazine-thiol synthesis, especially when involving aromatic carboxylic acids like 2-methoxybenzoic acid.

Preparation of 5-Chloro-6-Phenylpyridazin-3(2H)-one as a Key Intermediate

A closely related compound, 5-chloro-6-phenylpyridazin-3(2H)-one, has been synthesized via Friedel-Crafts reaction of mucochloric acid with benzene followed by cyclization. This intermediate is crucial because:

  • It allows subsequent substitution at the 2-position and functional group transformations.
  • The reaction conditions such as solvent (DMF), temperature (80°C), and reaction time (40 min) have been optimized to improve yields up to 68%.

Though this compound is a pyridazinone rather than a thiol, it serves as a platform for further derivatization to thiol-containing pyridazines.

Direct Synthesis of this compound

Though direct literature on this exact compound is limited, methods for analogous compounds provide a blueprint:

  • Condensation of 2-methoxybenzoic acid derivatives with hydrazine or hydrazide precursors under dehydrating conditions (e.g., POCl3) to form the pyridazine ring.
  • Introduction of the thiol group by reaction with thiourea or potassium thiocyanate followed by cyclization and reduction steps.
  • Use of mild conditions to avoid side reactions, with reaction times from 3 to 8 hours and temperatures ranging from room temperature to 80°C depending on the step.

Reaction Conditions and Yields Summary

Step/Compound Reagents & Conditions Yield (%) Notes
Friedel-Crafts for pyridazinone Mucochloric acid + benzene, AlCl3, DMF 80°C, 40 min 46-68 Solvent and temp critical for yield
Cyclization with POCl3 2-Methoxybenzoic acid + hydrazine derivatives, POCl3 reflux ~80 Effective for heterocyclic ring closure
Thiol introduction via thiourea Thiourea + divinyl ketone, KOH, ethanol, 80°C, 8 h High Tandem aza-Michael addition and cyclization
Nucleophilic substitution Halogenated pyridazine + sulfur nucleophile, acetone, RT 60-80 Mild conditions, monitored by TLC

Mechanistic Insights

  • The formation of the pyridazine ring often proceeds via nucleophilic attack of hydrazine nitrogen atoms on electrophilic carbon centers of carboxylic acid derivatives or halogenated precursors.
  • Thiol group formation can occur via nucleophilic substitution of halogen atoms by sulfur nucleophiles or via cyclization involving thiourea, followed by dehydration and aromatization.
  • Reaction parameters such as solvent polarity, temperature, and reaction time significantly influence the yield and purity of the final thiol compound.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-(2-Methoxyphenyl)pyridazine-3-thiol, and how can reaction yields be optimized?

  • Methodology :

  • Route 1 : Start with 6-chloropyridazine derivatives (e.g., 6-chloro-3-chloromethyl pyridine) and perform nucleophilic substitution with 2-methoxyphenylthiols. Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF or THF) to enhance thiol reactivity .
  • Route 2 : Use Mannich reactions (as seen in diaza-crown ether syntheses) to introduce the methoxyphenyl group, followed by cyclization. Control temperature (60–80°C) to avoid byproducts .
  • Optimization : Apply factorial design (e.g., 2³ factorial matrix) to test variables like temperature, catalyst loading, and solvent ratio. Use ANOVA to identify critical factors .

Q. How can structural characterization of this compound be performed to resolve ambiguities in spectral data?

  • Methodology :

  • X-ray Crystallography : Resolve molecular geometry and confirm the thiol group’s position. Compare with analogs like 6-chloro-N-(2-methoxyphenyl)pyridazin-3-amine, where bond lengths (C–S: ~1.78 Å) and torsion angles help validate stereoelectronic effects .
  • NMR/IR : Use 1H^1H-NMR to detect aromatic protons (δ 7.2–8.1 ppm for pyridazine) and IR for S–H stretching (~2550 cm⁻¹). Cross-reference with computational simulations (DFT) to assign peaks confidently .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

  • Methodology :

  • Accelerated Stability Testing : Incubate samples at pH 2–12 (buffer solutions) and 25–60°C. Monitor degradation via HPLC-UV at 254 nm. Thiol oxidation is a key degradation pathway; use antioxidants (e.g., BHT) in storage buffers .

Advanced Research Questions

Q. How can computational tools predict the reactivity of this compound in novel reactions (e.g., cycloadditions or metal coordination)?

  • Methodology :

  • Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian or ORCA) to model transition states for [4+2] cycloadditions. Compare activation energies of possible pathways .
  • Docking Studies : Screen for metal-binding affinity (e.g., with Cu²⁺ or Fe³⁺) using AutoDock Vina. Validate predictions with experimental ITC (isothermal titration calorimetry) .

Q. What strategies resolve contradictions in reported bioactivity data for pyridazine-thiol derivatives?

  • Methodology :

  • SAR Analysis : Systematically modify substituents (e.g., replace methoxy with ethoxy or halogens) and test in vitro bioactivity (e.g., antiplatelet or antibacterial assays). Use regression models to correlate electronic parameters (Hammett σ) with IC₅₀ values .
  • Meta-Analysis : Aggregate data from studies like Sircar et al. (1985) on pyridazinones and identify outliers via Grubbs’ test. Replicate disputed experiments under standardized conditions .

Q. How can advanced separation technologies (e.g., membrane filtration) improve purification of this compound from complex reaction mixtures?

  • Methodology :

  • Membrane Selection : Test nanofiltration (MWCO: 300–500 Da) or reverse osmosis for removing low-MW impurities. Optimize transmembrane pressure (3–5 bar) and solvent composition (e.g., MeOH/H₂O) to enhance selectivity .
  • Chromatography : Use HILIC (Hydrophilic Interaction LC) with a zwitterionic stationary phase to resolve polar byproducts. Gradient elution (ACN/H₂O with 0.1% formic acid) improves peak symmetry .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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6-(2-Methoxyphenyl)pyridazine-3-thiol
Reactant of Route 2
6-(2-Methoxyphenyl)pyridazine-3-thiol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.